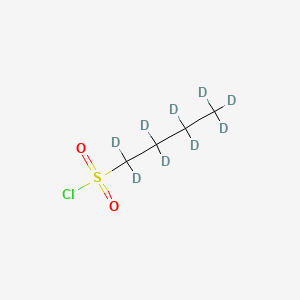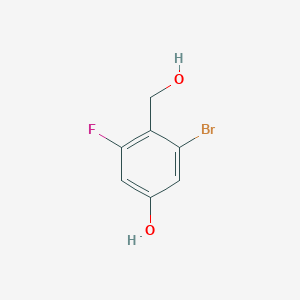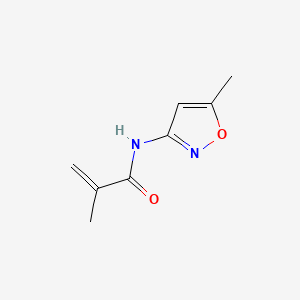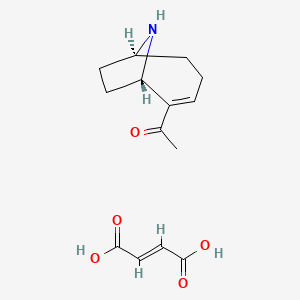
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole is an organic compound characterized by the presence of an isocyanate group attached to an oxadiazole ring. This compound is notable for its unique chemical structure, which imparts specific reactivity and properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with phosgene to form an isocyanate intermediate, which is then reacted with an oxadiazole derivative to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous processes that allow for large-scale synthesis. These processes often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the required purity levels for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alcohols and amines are typical nucleophiles used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amines derived from the reduction of the isocyanate group.
Substitution: Urethanes and ureas formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting normal cellular functions. The compound may target specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl isocyanate
- Hexamethylene diisocyanate
- Toluene diisocyanate
Uniqueness
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties compared to other isocyanates.
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
3-(isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H9N3O2/c1-5(2)7-9-6(10-12-7)3-8-4-11/h5H,3H2,1-2H3 |
InChI-Schlüssel |
RJTWNLVQOONUFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=NO1)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


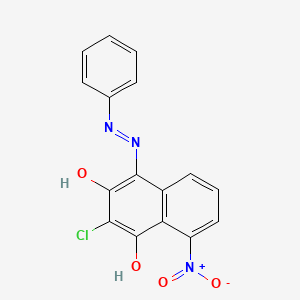
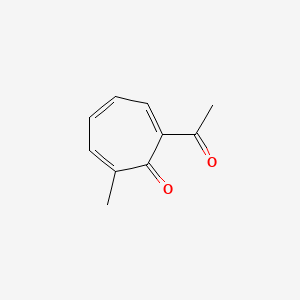
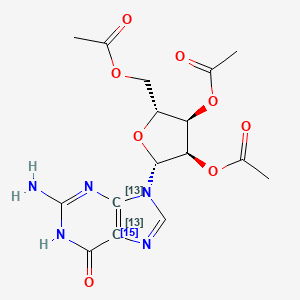

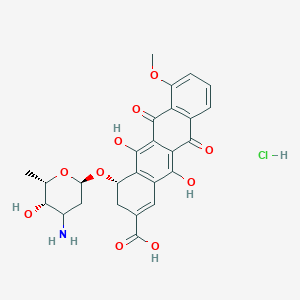
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
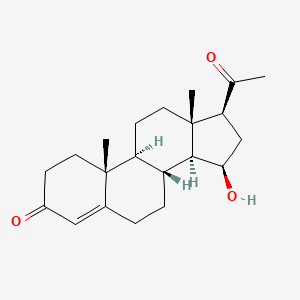
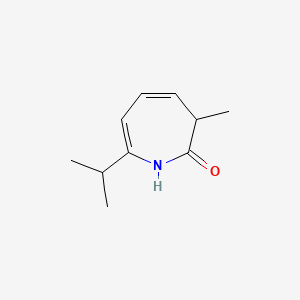
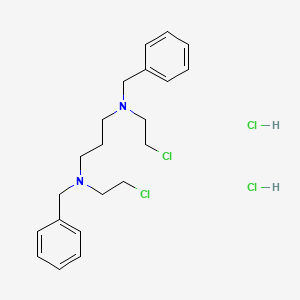
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
